molecular formula C10H17FN2O B1476595 3-(Fluoromethyl)-1-prolylpyrrolidine CAS No. 2097950-46-2

3-(Fluoromethyl)-1-prolylpyrrolidine

Cat. No.: B1476595
CAS No.: 2097950-46-2
M. Wt: 200.25 g/mol
InChI Key: BJAOBNBPBBQNLM-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-prolylpyrrolidine is an organic compound that features a fluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-prolylpyrrolidine can be achieved through several methods. One common approach involves the fluoromethylation of a pyrrolidine precursor. This can be done using reagents such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1-prolylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form a fluoromethyl ketone.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding a methylated pyrrolidine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products

    Oxidation: Fluoromethyl ketone derivatives.

    Reduction: Methylated pyrrolidine.

    Substitution: Hydroxyl or amino-substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Fluoromethyl)-1-prolylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-prolylpyrrolidine involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in studying these processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-prolylpyrrolidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    3-(Bromomethyl)-1-prolylpyrrolidine: Contains a bromomethyl group.

    3-(Hydroxymethyl)-1-prolylpyrrolidine: Features a hydroxymethyl group.

Uniqueness

3-(Fluoromethyl)-1-prolylpyrrolidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorinated or brominated counterparts. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound valuable in various applications.

Properties

IUPAC Name

[3-(fluoromethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-6-8-3-5-13(7-8)10(14)9-2-1-4-12-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAOBNBPBBQNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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